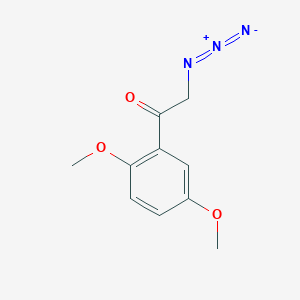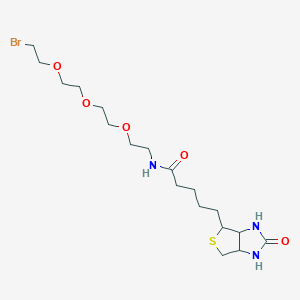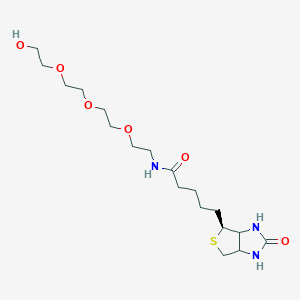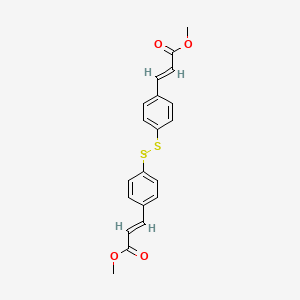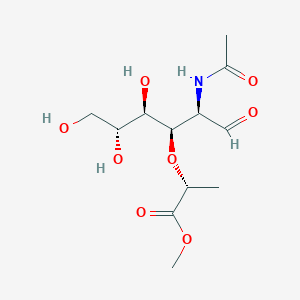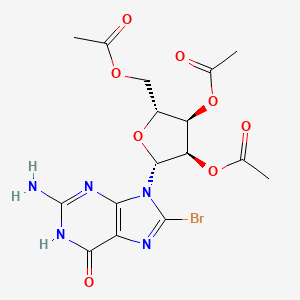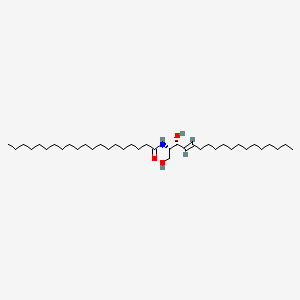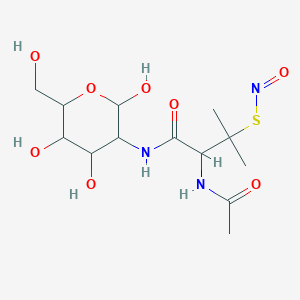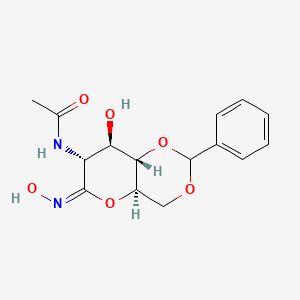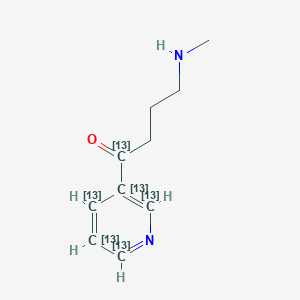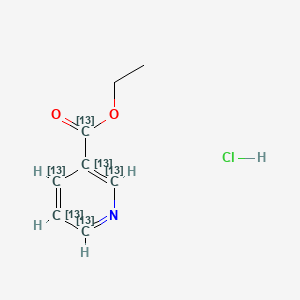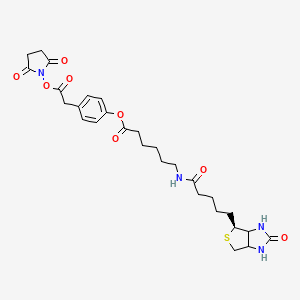![molecular formula C₁₈H₂₃NO₈ B1139891 (4Ar,6S,7S,8R,8aS)-6-(4-nitrophenoxy)spiro[4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-2,1'-cyclohexane]-7,8-diol CAS No. 102717-16-8](/img/structure/B1139891.png)
(4Ar,6S,7S,8R,8aS)-6-(4-nitrophenoxy)spiro[4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-2,1'-cyclohexane]-7,8-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
Synthesis of spiro compounds often involves complex reactions that can include cycloadditions, Michael additions, and rearrangements. For instance, the synthesis of spiro compounds via dienone-phenol rearrangements and Michael additions to nitro-olefins represents a significant aspect of organic synthesis, highlighting the diverse methodologies employed to construct spirocyclic frameworks (Hart et al., 1992; Ansell et al., 1971).
Wissenschaftliche Forschungsanwendungen
Spirocyclic Derivatives as Antioxidants
Spiro compounds have garnered significant interest in medicinal chemistry due to their numerous biological activities, which can be primarily attributed to their versatility and structural similarity to important pharmacophore centers. The development of drugs with potential antioxidant activities is of great importance, as oxidative stress is involved in the development and progression of numerous diseases such as cancer, senile cataracts, kidney failure, diabetes, high blood pressure, cirrhosis, and neurodegenerative diseases. A comprehensive review of the synthesis and various antioxidant activities found in naturally occurring and synthetic spiro compounds revealed that molecules with the best results for antioxidant tests were characterized by having at least one oxygen atom, with around 35% being phenolic compounds. In molecules where the phenolic group was absent, aryl ethers and nitrogen-containing functional groups such as amine and amides could be found, showcasing the diverse functional groups that contribute to the antioxidant activities of spiro compounds (Acosta-Quiroga et al., 2021).
Structural Diversity and Synthesis
The structural diversity of spirocyclic derivatives offers a vast array of possibilities for the development of novel therapeutic agents with enhanced efficacy and selectivity. The synthesis methods for these compounds are varied, allowing for the incorporation of different functional groups that can modulate the biological activity of the resulting molecules. The versatility of spirocyclic compounds stems from their unique chemical architecture, which can mimic the pharmacophore models of various bioactive molecules, thereby facilitating their interaction with biological targets. This structural adaptability is crucial for the design of drugs that can effectively modulate biological pathways implicated in disease processes.
Applications Beyond Antioxidants
While the antioxidant potential of spirocyclic derivatives is a key area of focus, these compounds also exhibit a range of other biological activities that make them valuable in different fields of scientific research. Their applications extend beyond acting as antioxidants to include roles as antimicrobial, anti-inflammatory, and neuroprotective agents. This broad spectrum of activity is a testament to the potential of spirocyclic derivatives in drug discovery and development. The ongoing research into the synthesis, modification, and application of these compounds is likely to yield new therapeutic agents for a variety of diseases.
Eigenschaften
IUPAC Name |
(4aR,6S,7S,8R,8aS)-6-(4-nitrophenoxy)spiro[4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-2,1'-cyclohexane]-7,8-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO8/c20-14-15(21)17(25-12-6-4-11(5-7-12)19(22)23)26-13-10-24-18(27-16(13)14)8-2-1-3-9-18/h4-7,13-17,20-21H,1-3,8-10H2/t13-,14-,15+,16-,17-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISZQEKQIBZZACU-NQNKBUKLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)OCC3C(O2)C(C(C(O3)OC4=CC=C(C=C4)[N+](=O)[O-])O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2(CC1)OC[C@@H]3[C@@H](O2)[C@@H]([C@@H]([C@@H](O3)OC4=CC=C(C=C4)[N+](=O)[O-])O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4Ar,6S,7S,8R,8aS)-6-(4-nitrophenoxy)spiro[4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-2,1'-cyclohexane]-7,8-diol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

